![molecular formula C21H17NO2 B5663198 N-(2-phenylethyl)benzo[e][1]benzofuran-2-carboxamide](/img/structure/B5663198.png)
N-(2-phenylethyl)benzo[e][1]benzofuran-2-carboxamide
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Overview
Description
N-(2-phenylethyl)benzoebenzofuran-2-carboxamide is a compound belonging to the benzofuran class of chemicals. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a benzo ring and a carboxamide group attached to a 2-phenylethyl side chain.
Preparation Methods
The synthesis of N-(2-phenylethyl)benzoebenzofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of palladium acetate, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate in a suitable solvent such as dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100-120°C .
Chemical Reactions Analysis
N-(2-phenylethyl)benzoebenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives, while reduction can yield benzofuran-2-carboxylic acid derivatives .
Scientific Research Applications
N-(2-phenylethyl)benzoebenzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-tumor and antibacterial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other benzofuran derivatives .
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)benzoebenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the aggregation of amyloid beta (Aβ42) peptides, which are associated with Alzheimer’s disease . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparison with Similar Compounds
N-(2-phenylethyl)benzoebenzofuran-2-carboxamide can be compared with other benzofuran derivatives such as N-(1-phenylethyl)-1-benzofuran-2-carboxamide and N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide . These compounds share a similar core structure but differ in their side chains, which can influence their biological activity and chemical properties. The unique 2-phenylethyl side chain of N-(2-phenylethyl)benzoebenzofuran-2-carboxamide contributes to its distinct biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-phenylethyl)benzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(22-13-12-15-6-2-1-3-7-15)20-14-18-17-9-5-4-8-16(17)10-11-19(18)24-20/h1-11,14H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFUDXXUQKSZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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